Cas no 5393-22-6 ((3,4-dihydroxyphenyl) Thiocyanate)

(3,4-dihydroxyphenyl) Thiocyanate structure
5393-22-6 structure
Product Name:(3,4-dihydroxyphenyl) Thiocyanate
Numero CAS:5393-22-6
MF:C7H5NO2S
MW:167.185100317001
CID:1588611
PubChem ID:94836
Update Time:2025-04-21

(3,4-dihydroxyphenyl) Thiocyanate Proprietà chimiche e fisiche

Nomi e identificatori

    • (3,4-dihydroxyphenyl) Thiocyanate
    • 4-thiocyanato-pyrocatechol
    • CTK4J9006
    • BRN 2444947
    • 4-Thiocyanatopyrocatechol
    • Thiocyansaeure-(3.4-dihydroxy-phenylester)
    • 3.4-Dihydroxy-1-thiocyanato-benzol
    • Thiocyanic acid, 3,4-dihydroxyphenyl ester
    • thiocyanic acid,3,4-dihydroxyphenyl ester
    • AC1L3T0C
    • 4-Thiocyanato-brenzcatechin
    • 3,4-Dihydroxyphenyl thiocyanate
    • 3,4-Dihydroxy-1-thiocyanato-benzol
    • AC1Q4SOW
    • NSC4669
    • 3.4-Dihydroxy-phenylthiocyanat
    • 4-thiocyanato-pyrocatechol; CTK4J9006; BRN 2444947; 4-Thiocyanatopyrocatechol; Thiocyansaeure-(3.4-dihydroxy-phenylester); 3.4-Dihydroxy-1-thiocyanato-benzol; Thiocyanic acid, 3,4-dihydroxyphenyl ester; thiocyanic acid,3,4-dihydroxyphenyl ester; AC1L3T0C; 4-Thiocyanato-brenzcatechin; 3,4-Dihydroxyphenyl thiocyanate; 3,4-Dihydroxy-1-thiocyanato-benzol; AC1Q4SOW; NSC4669; 3.4-Dihydroxy-phenylthiocyanat;
    • CU6YCM5UT0
    • DS-001384
    • DTXSID60202220
    • UNII-CU6YCM5UT0
    • 4-thiocyanatobenzene-1,2-diol
    • NSC 4669
    • 3-06-00-06296 (Beilstein Handbook Reference)
    • NSC-4669
    • 5393-22-6
    • Inchi: 1S/C7H5NO2S/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3,9-10H
    • Chiave InChI: VRLFTHKJVNALNA-UHFFFAOYSA-N
    • Sorrisi: S(C#N)C1C=CC(=C(C=1)O)O

Proprietà calcolate

  • Massa esatta: 167.00415
  • Massa monoisotopica: 167.004099
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 177
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 89.6

Proprietà sperimentali

  • Densità: 1.53
  • Punto di ebollizione: 363.3°C at 760 mmHg
  • Punto di infiammabilità: 173.5°C
  • Indice di rifrazione: 1.708
  • PSA: 64.25
  • LogP: 1.67098
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd